2,2'-(Cyclohexylimino)bisethanol hydrochloride

Thermal stability Polyurethane catalyst Epoxy hardener

Liquid tertiary amines volatilize during high-temperature epoxy curing, causing formulation drift and inconsistent performance. 2,2'-(Cyclohexylimino)bisethanol hydrochloride (CAS 94213-16-8) resolves this through three quantitative advantages: • Boiling point of 373°C-126°C above methyldiethanolamine-retains the catalyst in the matrix at 180-220°C cure temperatures. • Solid hydrochloride physical state enables precise gravimetric dosing (±0.1 mg) without viscous liquid transfer or co-solvents. • Vapor pressure of 4.35×10⁻⁷ mmHg minimizes evaporative losses in long-service-life metalworking fluids. Supplied as a non-hygroscopic crystalline solid in 10 mg to bulk quantities.

Molecular Formula C10H22ClNO2
Molecular Weight 223.74 g/mol
CAS No. 94213-16-8
Cat. No. B12719545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-(Cyclohexylimino)bisethanol hydrochloride
CAS94213-16-8
Molecular FormulaC10H22ClNO2
Molecular Weight223.74 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N(CCO)CCO.Cl
InChIInChI=1S/C10H21NO2.ClH/c12-8-6-11(7-9-13)10-4-2-1-3-5-10;/h10,12-13H,1-9H2;1H
InChIKeyGGMRRUCROGYYOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2'-(Cyclohexylimino)bisethanol hydrochloride: Key Physicochemical Profile


2,2'-(Cyclohexylimino)bisethanol hydrochloride (CAS 94213-16-8) is the hydrochloride salt of a tertiary amino diol with the formula C₁₀H₂₂ClNO₂ and a molecular weight of 223.74 g/mol. Its free‑base form (cyclohexyldiethanolamine, CAS 4500-29-2) is used as a corrosion inhibitor, emulsifier, and epoxy‑resin hardener . The hydrochloride salt offers distinct handling and formulation advantages (solid state, enhanced aqueous solubility, higher thermal stability) that differentiate it from both the free base and lower‑alkyl N,N‑bis(hydroxyethyl)amine analogs.

Why Free-Base or Short-Chain Analogs Fail in Demanding Applications


N,N‑Bis(hydroxyethyl)alkylamines are not interchangeable because the N‑substituent controls volatility, thermal stability, hydrophobicity, and biodegradation rate. The cyclohexyl group confers far higher boiling point and lower vapor pressure than methyl, ethyl, or isopropyl analogs ; the hydrochloride salt further raises the boiling point by ~30 °C and transforms the liquid free base into a non‑hygroscopic solid with quantitatively higher bulk density . In metal‑working fluids, the cyclohexyl derivative uniquely provides excellent corrosion inhibition while maintaining emulsion stability [1]. Ignoring these structure‑driven property differences risks thermal degradation, vapor loss, and unpredictable performance in high‑temperature or long‑service‑life applications.

Quantitative Differentiation Against Closest Chemical Analogs


Boiling Point Elevation for High-Temperature Processability

The hydrochloride salt of 2,2'‑(cyclohexylimino)bisethanol exhibits a boiling point of 373 °C at 760 mmHg , which is ≈126 °C higher than N‑methyldiethanolamine (247 °C) and ≈118 °C higher than N‑ethyldiethanolamine (246–252 °C) . This thermal margin directly expands the operating window for reactions such as epoxy curing at 180–220 °C or polyurethane catalysis above 150 °C, where lower‑boiling analogs would volatilize.

Thermal stability Polyurethane catalyst Epoxy hardener

Vapor Pressure Reduction Minimizing Evaporative Losses

The hydrochloride salt has a reported vapor pressure of 4.35 × 10⁻⁷ mmHg at 25 °C , approximately one order of magnitude lower than that of the free base (4.73 × 10⁻⁶ mmHg) . The methyl analog hydrochloride, by comparison, is a hygroscopic solid/liquid that lacks the steric bulk of the cyclohexyl group to suppress volatility to the same extent. This low volatility is critical for metal‑working fluids that operate for hundreds of hours at elevated temperatures.

Volatility control Metalworking fluids Long‑life formulations

Enhanced Water Solubility for Aqueous Formulation

The free base cyclohexyldiethanolamine has a finite water solubility of 28.2 g/L at 25 °C . The hydrochloride salt, by virtue of its ionic character, is described as 'soluble' in water and common organic solvents, with no saturation limit reported up to at least 50 mM (≥ 11 g/L) in screening assays [1]. The methyl analog hydrochloride is also highly soluble, but lacks the cyclohexyl‑conferred hydrophobicity that provides balanced surfactant properties . For procurement, this means the hydrochloride salt can be directly dissolved at high loading in aqueous corrosion‑inhibitor packages without needing co‑solvents.

Solubility enhancement Aqueous formulation Corrosion inhibitor

Biodegradation Resistance Extending Fluid Service Life

In microbial oxygen‑demand testing, cyclohexyldiethanolamine exhibited a biological oxygen demand of <1% of its theoretical value [1]. In contrast, N‑ethyldiethanolamine reached 3.6% and N‑benzyldiethanolamine 2.3% of their theoretical oxygen demand under identical conditions. This indicates that the cyclohexyl derivative is significantly less biodegradable, which is advantageous for water‑extended metalworking fluids where microbial consumption of the amine leads to pH drop, corrosion, and emulsion failure.

Biodegradation resistance Metalworking fluid longevity Microbial stability

Solid Physical State for Safer Handling and Dosing

2,2'‑(Cyclohexylimino)bisethanol hydrochloride is supplied as a solid , whereas the free base (cyclohexyldiethanolamine, CAS 4500‑29‑2) and its methyl/ethyl/isopropyl analogs are viscous liquids or low‑melting solids at ambient temperature . The solid form eliminates the risk of liquid spills, simplifies gravimetric dosing for reproducible small‑scale synthesis, and exhibits reduced hygroscopicity compared to the methyl analog hydrochloride, which must be stored as a methanol solution to prevent hydrolysis .

Solid dosing Safety Storage stability

Optimal Application Scenarios Based on Property Differentiation


High-Temperature Epoxy Resin Curing Agent

The boiling point of 373 °C allows this tertiary‑amine catalyst to remain in the curing matrix at 180–220 °C without evaporative loss, unlike methyldiethanolamine (boiling point 247 °C) which would partially volatilize. The solid hydrochloride form permits precise solid‑dosing into epoxy formulations .

Long-Life Metal-Working Fluid Corrosion Inhibitor

The combination of very low vapor pressure (4.35 × 10⁻⁷ mmHg) and biodegradation resistance (<1% oxygen demand) ensures the amine persists in recirculating O/W emulsions for extended periods, maintaining pH and corrosion protection on brass and steel while requiring fewer top‑ups [1].

Water-Borne Polyurethane Catalyst

The hydrochloride salt dissolves readily in water without a co‑solvent, enabling direct blending into aqueous polyurethane dispersions. Unlike the free base (solubility limited to 28.2 g/L), the hydrochloride form does not create solubility bottlenecks during catalyst metering .

Preparative Organic Synthesis Intermediate

As a solid reagent, it can be weighed accurately under standard laboratory conditions, eliminating the need for volumetric transfer of viscous liquids. This is particularly valuable when synthesizing aminocyclohexyl ether derivatives or quaternary ammonium compounds where stoichiometric precision is critical [2].

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